molecular formula C14H30O2 B14424301 2-Dodecan-2-yloxyethanol CAS No. 81546-36-3

2-Dodecan-2-yloxyethanol

Cat. No.: B14424301
CAS No.: 81546-36-3
M. Wt: 230.39 g/mol
InChI Key: PSTFONOFPHPVAY-UHFFFAOYSA-N
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Description

2-Dodecan-2-yloxyethanol is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanol and is characterized by the presence of an ethoxy group attached to the second carbon of the dodecane chain. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dodecan-2-yloxyethanol can be synthesized through the reaction of dodecanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows: [ \text{C12H26O} + \text{C2H4O} \rightarrow \text{C14H30O2} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to dodecanol in a reactor. The process is carefully controlled to ensure the desired product is obtained with high purity. The reaction is exothermic, and temperature control is crucial to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Dodecan-2-yloxyethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecanoic acid derivatives.

    Reduction: Reduction reactions can convert it back to dodecanol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Dodecanoic acid derivatives.

    Reduction: Dodecanol.

    Substitution: Various substituted dodecanol derivatives.

Scientific Research Applications

2-Dodecan-2-yloxyethanol has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Dodecan-2-yloxyethanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The ethoxy group enhances its solubility in water, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    Dodecanol: A primary alcohol with similar surfactant properties but lacks the ethoxy group.

    Dodecanoic Acid: An oxidized form of dodecanol with different chemical properties.

    2-Dodecanol: A secondary alcohol with similar chain length but different functional groups.

Uniqueness

2-Dodecan-2-yloxyethanol is unique due to the presence of the ethoxy group, which enhances its solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where enhanced solubility and surface activity are required.

Properties

CAS No.

81546-36-3

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2-dodecan-2-yloxyethanol

InChI

InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14-15H,3-13H2,1-2H3

InChI Key

PSTFONOFPHPVAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)OCCO

Origin of Product

United States

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